molecular formula C5H4NO4S- B1261033 Pyridin-3-yl sulfate

Pyridin-3-yl sulfate

Cat. No.: B1261033
M. Wt: 174.16 g/mol
InChI Key: BDERIBJTVYFANV-UHFFFAOYSA-M
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Description

Pyridin-3-yl sulfate (C₅H₅NO₄S) is a sulfate ester derivative of pyridine, featuring a sulfate group (-OSO₃⁻) attached to the 3-position of the pyridine ring. This compound’s structural and electronic properties are influenced by the electron-withdrawing sulfate group, which modulates the pyridine ring’s reactivity and solubility in polar solvents.

Properties

Molecular Formula

C5H4NO4S-

Molecular Weight

174.16 g/mol

IUPAC Name

pyridin-3-yl sulfate

InChI

InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9)/p-1

InChI Key

BDERIBJTVYFANV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)OS(=O)(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Sulfate-Related Reactions in Pyridine Derivatives

While "Pyridin-3-yl sulfate" itself is absent from the literature, several studies discuss sulfate groups in proximity to pyridine frameworks or sulfonic acid derivatives:

  • Sultone alkylation reactions (e.g., 1,3-propanesultone) with pyridine carboxamides demonstrate regioselectivity dependent on substituent position (meta > para > ortho). For instance, meta-pyridine carboxamides yield sulfobetaines with up to 89% efficiency via nucleophilic ring-opening mechanisms .

  • Sulfonic acid-functionalized catalysts , such as triazine diphosphonium hydrogen sulfate ionic liquids, facilitate multicomponent pyridine-pyrimidine syntheses with yields exceeding 80% .

Synthetic Methods for Sulfated Heterocycles

Relevant methodologies from analogous systems include:

Friedel–Crafts Acylation

  • FeBr₃-catalyzed coupling of 2-arylimidazo[1,2-a]pyridines with aldehydes generates 3-aroylimidazo[1,2-a]pyridines. Here, sulfate intermediates are not observed, but oxidative coupling mechanisms involve Fe³⁺/Br⁻ redox cycles .

Domino A³-Coupling

  • CuSO₄/ascorbate systems in aqueous micellar media synthesize imidazo[1,2-a]pyridines via alkyne-aldehyde-amine coupling. Sulfate anions (from CuSO₄) act as counterions but do not participate directly in bond-forming steps .

Nucleophilic Substitution

  • Sultone reactions with pyridine carboxamides proceed through transition states stabilized by intramolecular hydrogen bonding (amide NH to sultone oxygen), achieving yields up to 65% .

Potential Reactivity of this compound

Hypothetically, sulfated pyridines may undergo:

  • Hydrolysis : Acidic or basic conditions could cleave the sulfate ester bond, yielding pyridin-3-ol and sulfuric acid.

  • Nucleophilic Displacement : Substitution at the sulfate group with amines or thiols might form pyridin-3-yl amides or sulfides.

  • Coordination Chemistry : The sulfate group could act as a ligand for metal ions, though this is speculative without experimental data.

Gaps in Literature

No peer-reviewed studies explicitly address "this compound." Key limitations include:

  • Synthetic Routes : No methods for synthesizing this compound are documented.

  • Stability : Stability under ambient or reactive conditions is unknown.

  • Applications : Biological or catalytic roles remain unexplored.

Recommendations for Further Research

To investigate "this compound":

  • Synthesis : Explore sulfation of pyridin-3-ol using sulfur trioxide complexes or chlorosulfonic acid.

  • Characterization : Employ NMR (¹H, ¹³C, ³¹P) and X-ray crystallography to confirm structure.

  • Reactivity Screening : Test hydrolysis, nucleophilic substitution, and metal coordination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-sulfonyl Chloride

Molecular Formula: C₅H₄ClNO₂S Key Differences:

  • Reactivity : Pyridine-3-sulfonyl chloride is highly reactive, serving as a precursor for sulfonamides and sulfonate esters. In contrast, Pyridin-3-yl sulfate is comparatively stable but prone to hydrolysis under basic or aqueous conditions.
  • Applications : The sulfonyl chloride is widely used in sulfonation reactions, while the sulfate ester may act as a leaving group or stabilize negative charge in intermediates.
  • Safety : Pyridine-3-sulfonyl chloride is corrosive and moisture-sensitive, requiring stringent handling protocols , whereas this compound’s hazards are likely milder but understudied.

Pyridine-3-sulfonic Acid

Molecular Formula: C₅H₅NO₃S Key Differences:

  • Acidity : The sulfonic acid group (-SO₃H) confers strong acidity (pKa ~1–2), making it a robust catalyst or surfactant. The sulfate ester lacks acidic protons, rendering it neutral in aqueous solutions.
  • Stability : Sulfonic acids are thermally stable and hygroscopic, while sulfate esters may hydrolyze to yield sulfates and alcohols.

Pyridazine Sulfonate Derivatives

Example : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)
Key Differences :

  • Heterocycle Structure : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen). This alters electronic density, solubility, and biological activity.

Research Findings and Data Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Reactivity Profile Primary Applications
This compound C₅H₅NO₄S 175.16 Sulfate ester Hydrolysis-prone, moderate leaving group Intermediate in organic synthesis
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S 177.61 Sulfonyl chloride Highly reactive, electrophilic Sulfonation reactions
Pyridine-3-sulfonic acid C₅H₅NO₃S 159.16 Sulfonic acid Strong acid, stable Catalysis, surfactants
Pyridazine sulfonate (7a) C₁₁H₁₀N₃O₆S₂ 352.35 Sulfonate ester Bioactive, hydrogen-bonding Pharmaceutical lead compounds

Q & A

Q. What are the standard synthetic routes for Pyridin-3-yl sulfate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl acetate/hexane gradient column chromatography (0–30%) is effective for purification after extraction and drying with anhydrous magnesium sulfate .
  • Optimization : Adjust reaction time, temperature, and stoichiometry. In a case study, using sodium hydroxide in ethanol/water (1:1 v/v) at room temperature for 1 hour achieved 57% yield after acidification and extraction .
  • Key Parameters : Monitor reaction progress via LCMS (e.g., m/z 254 [M+H]⁺) and optimize solvent ratios to minimize byproducts .

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

  • Extraction : Use ethyl acetate for organic-phase separation, followed by brine washing to remove polar impurities .
  • Drying Agents : Anhydrous magnesium sulfate effectively removes residual water .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (0–30%) resolves structurally similar impurities .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • LCMS/HPLC : Use LCMS to confirm molecular ions (e.g., m/z 254 [M+H]⁺) and HPLC for retention time consistency (e.g., 0.93 minutes under SQD-AA05 conditions) .
  • Spectroscopy : Complement with ¹H/¹³C NMR to verify substitution patterns on the pyridine ring .
  • Purity Assessment : UV spectroscopy at 254 nm detects aromatic impurities; ≤98% purity is achievable with rigorous chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

  • Data Cross-Validation : Compare LCMS (m/z), HPLC retention times, and NMR shifts across batches. For example, trifluoromethyl-substituted analogs show distinct m/z shifts (e.g., 338 [M+H]⁺ vs. 254 [M+H]⁺) .
  • Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in bond angles and stereochemistry .
  • Case Study : Triazolopyridine derivatives require crystallographic validation to distinguish regioisomers, as NMR alone may be insufficient .

Q. What methodologies are recommended for assessing the environmental toxicity of this compound?

Methodological Answer:

  • In Vitro Assays : Use phosphatase or dehydrogenase inhibition assays to evaluate enzymatic interference. Replicate measurements (minimum duplicates) ensure statistical reliability .
  • Ecotoxicity Studies : Expose model organisms (e.g., Daphnia magna) to graded concentrations and monitor LC₅₀ values. Compare results with structurally related sulfates (e.g., ammonium lauryl sulfate) .
  • Data Synthesis : Integrate dose-response curves and histopathological findings to infer mechanistic toxicity .

Q. How can batch-to-batch consistency be ensured in this compound synthesis for sensitive bioassays?

Methodological Answer:

  • Quality Control : Request peptide content analysis (>98% HPLC purity) and TFA removal (<1%) for cell-based assays .
  • Standardized Protocols : Fix reaction parameters (e.g., solvent ratios, drying time) and document deviations. For example, inconsistent magnesium sulfate drying alters residual solvent levels .
  • Replicate Testing : Analyze three independent batches via LCMS/HPLC to validate retention time and m/z consistency .

Q. What strategies mitigate impurity formation during this compound synthesis?

Methodological Answer:

  • Byproduct Identification : Use high-resolution LCMS to detect sulfonic acid or desulfated byproducts. For example, monitor m/z 226 ([M+H]⁺ – SO₃) .
  • Chromatographic Optimization : Adjust silica gel polarity to separate sulfated vs. non-sulfated pyridine derivatives .
  • Process Validation : Conduct kinetic studies to identify impurity formation thresholds (e.g., >24-hour reaction times increase hydrolysis risks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridin-3-yl sulfate
Reactant of Route 2
Pyridin-3-yl sulfate

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